molecular formula C10H18N2O3 B043131 (S)-3-(Boc-amino)-2-piperidone CAS No. 92235-39-7

(S)-3-(Boc-amino)-2-piperidone

Cat. No. B043131
CAS RN: 92235-39-7
M. Wt: 214.26 g/mol
InChI Key: SSBSATYPIISWFD-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (S)-3-(Boc-amino)-2-piperidone often involves enantioselective methodologies to introduce the amino group with high stereocontrol. For instance, the piperidone inhibitors mentioned in research involving renin inhibitors were prepared using the Evans chiral auxiliary, which serves both to introduce the amino group with enantioselectivity and to act as a leaving group in intramolecular cyclization processes to form the piperidone ring (de Laszlo et al., 1992).

Molecular Structure Analysis

The molecular structure of (S)-3-(Boc-amino)-2-piperidone derivatives has been studied to understand their conformation and how it affects their biological activity. The conformation of the piperidone ring is crucial for its incorporation into larger molecules, especially in the design of bioactive compounds. For example, the piperidone ring in 3-amino-6-carboxyl-2-piperidone derivatives is shown to adopt a chair conformation, facilitating the formation of internal hydrogen bonds typical of β-turns in peptides (Kemp & Mcnamara, 1982).

Chemical Reactions and Properties

(S)-3-(Boc-amino)-2-piperidone is a versatile intermediate in organic synthesis. It undergoes various chemical reactions, including conjugate additions and cyclocondensations, that enable the synthesis of a wide range of heterocyclic compounds. These reactions often exploit the nucleophilicity of the amino group and the electrophilicity of the carbonyl group in the piperidone ring. For example, lithiated N-Boc allylic and benzylic amines can undergo conjugate additions to nitroalkenes, providing a route to substituted piperidines, pyrrolidines, and pyrimidinones with high enantioselectivity (Johnson et al., 2002).

Scientific Research Applications

Role in Drug Development and Therapeutic Research

Piperidone and its derivatives, including compounds related to (S)-3-(Boc-amino)-2-piperidone, play crucial roles in the development of antineoplastic agents and the exploration of their mechanisms of action. The discovery and development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones exemplify the therapeutic potential of such compounds in cancer treatment, demonstrating cytotoxic properties, tumor-selective toxicity, and the ability to modulate drug resistance (Mohammad Hossain et al., 2020). This research underscores the importance of piperidone derivatives in developing novel cancer therapies by inducing apoptosis, generating reactive oxygen species, and affecting mitochondrial functions.

Impact on Neurological and Psychiatric Disorders

The therapeutic potential of piperazine derivatives, closely related to the structural motif of piperidone compounds, is evident in their use for treating neurological and psychiatric disorders. Piperine, a piperidine derivative found in black pepper, has been extensively studied for its diverse physiological effects, including antidepressant activity through serotonin and norepinephrine modulation and cognitive enhancement (K. Srinivasan, 2007). These findings suggest a promising avenue for (S)-3-(Boc-amino)-2-piperidone and similar compounds in researching and developing treatments for mental health conditions.

Contributions to Pharmacokinetics and Drug Delivery

Piperidine and piperazine motifs, closely related to (S)-3-(Boc-amino)-2-piperidone, have been identified as critical elements in enhancing the bioavailability of therapeutic drugs. Piperine, for example, is known to inhibit metabolic enzymes in the liver, thereby increasing the efficacy of various pharmaceuticals by enhancing their absorption and bioavailability (K. Srinivasan, 2007). This aspect is crucial for the development of more efficient drug delivery systems and for maximizing the therapeutic potential of medications.

Safety And Hazards

The safety data sheet for a similar compound, (S)-(-)-2-(BOC-amino)-1,4-butanediol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers

Several relevant papers were found during the search. One paper discusses the dual protection of amino functions involving Boc . Another paper discusses an efficient and expeditious chemoselective BOC protection of amines in catalyst and solvent-free media . These papers provide valuable insights into the synthesis, properties, and applications of Boc-protected amines like “(S)-3-(Boc-amino)-2-piperidone”.

properties

IUPAC Name

tert-butyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBSATYPIISWFD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238933
Record name 3-tert-Butyloxycarbonylamino-2-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(Boc-amino)-2-piperidone

CAS RN

92235-39-7
Record name 3-tert-Butyloxycarbonylamino-2-piperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092235397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-tert-Butyloxycarbonylamino-2-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-tert-butyl (2-oxopiperidin-3-yl)carbamate
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